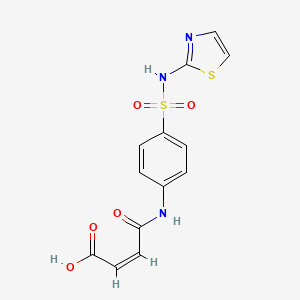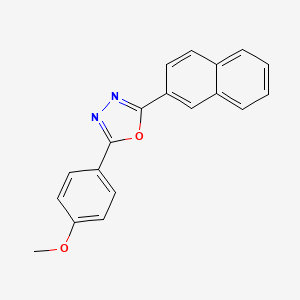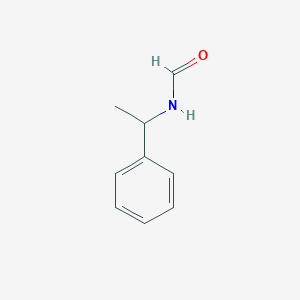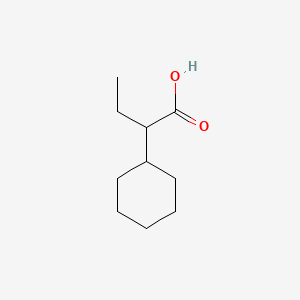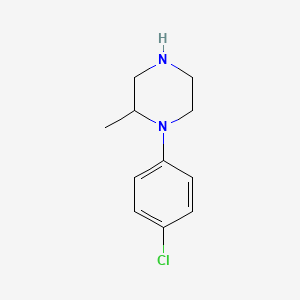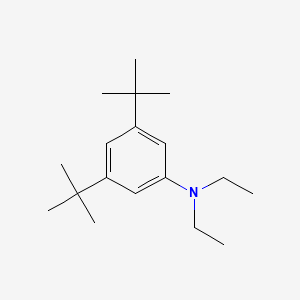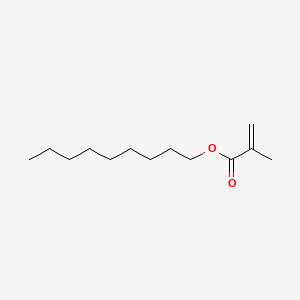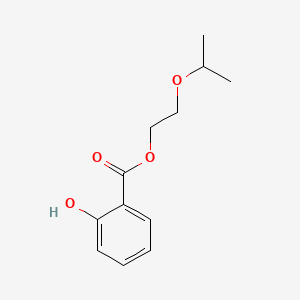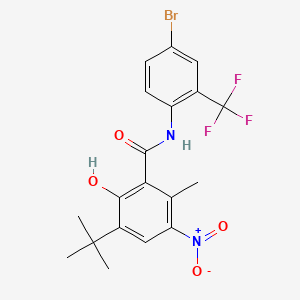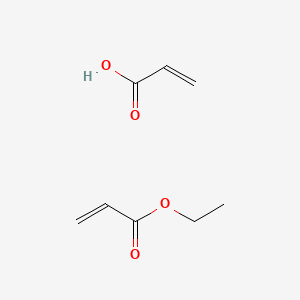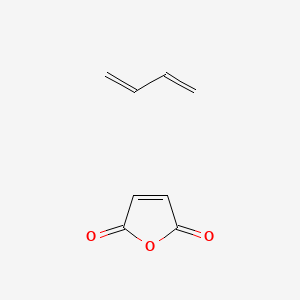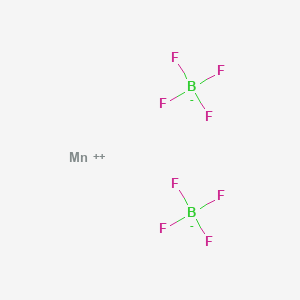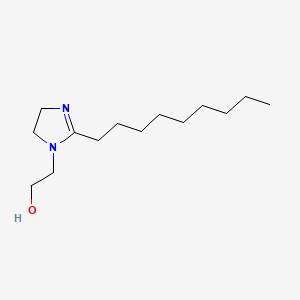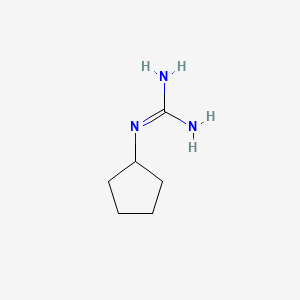
1-Cyclopentylguanidine
Übersicht
Beschreibung
1-Cyclopentylguanidine (1-CPG) is an organic compound belonging to the class of guanidine compounds. It is a colorless solid that is soluble in water and has a wide range of applications in the scientific community. It is used as a reagent for the synthesis of various compounds, as well as for the study of its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Protective Roles
Aminoguanidine, a guanidine derivative, has shown potent antioxidant properties and protective effects against oxidative stress in models of bladder injury induced by cyclophosphamide. This compound inhibits inducible nitric oxide synthase and preserves the activities of key antioxidant enzymes, suggesting a mechanism that could be explored with 1-Cyclopentylguanidine for its potential protective roles in similar oxidative stress conditions (Abraham, Rabi, & Selvakumar, 2009).
Prevention of Advanced Glycation Endproducts Formation
The use of aminoguanidine has been documented to prevent the formation of advanced glycation endproducts (AGEs), which are implicated in the progression of various diseases, including diabetic complications. It reacts with alpha,beta-dicarbonyl compounds to inhibit AGE formation, providing a clue towards the potential use of 1-Cyclopentylguanidine in preventing AGE-related disorders (Thornalley, 2003).
Catalytic Applications in Organic Synthesis
Guanidine derivatives like 1,1,3,3-tetramethylguanidine have been utilized as catalysts in organic synthesis, for example, in solvent-free direct aldol reactions. This illustrates the potential application of 1-Cyclopentylguanidine in catalyzing chemical reactions, particularly those requiring high selectivity and efficiency (Zhu et al., 2005).
Antimalarial Activity
Phenoxypropoxybiguanide analogues, related to the guanidine family, have been studied for their potent antimalarial activity. These compounds are prodrugs that are metabolized into active metabolites with significant efficacy against resistant malaria parasites. This suggests the exploration of 1-Cyclopentylguanidine analogues for potential antimalarial properties (Shearer et al., 2005).
Inhibition of Acetylcholinesterase for Insecticidal Activity
Bridged-tricyclic cyanoguanidines, another class related to guanidine compounds, have shown to inhibit acetylcholinesterase, suggesting their use as insecticides. The reversible binding to acetylcholinesterase differentiates these compounds from traditional organophosphates, indicating a safer mode of action that could be relevant for 1-Cyclopentylguanidine derivatives in pest control applications (Finkelstein et al., 2002).
Eigenschaften
IUPAC Name |
2-cyclopentylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3/c7-6(8)9-5-3-1-2-4-5/h5H,1-4H2,(H4,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLOWYRNTUVMJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70279261 | |
| Record name | 1-cyclopentylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentylguanidine | |
CAS RN |
45715-47-7 | |
| Record name | 1-cyclopentylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



